5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione 5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Brand Name: Vulcanchem
CAS No.: 1005154-57-3
VCID: VC4158204
InChI: InChI=1S/C25H20Cl2N2O5/c1-32-18-10-11-19(20(13-18)33-2)22-21-23(34-29(22)16-8-6-14(26)7-9-16)25(31)28(24(21)30)17-5-3-4-15(27)12-17/h3-13,21-23H,1-2H3
SMILES: COC1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=C(C=C5)Cl)OC
Molecular Formula: C25H20Cl2N2O5
Molecular Weight: 499.34

5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

CAS No.: 1005154-57-3

Cat. No.: VC4158204

Molecular Formula: C25H20Cl2N2O5

Molecular Weight: 499.34

* For research use only. Not for human or veterinary use.

5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione - 1005154-57-3

Specification

CAS No. 1005154-57-3
Molecular Formula C25H20Cl2N2O5
Molecular Weight 499.34
IUPAC Name 5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Standard InChI InChI=1S/C25H20Cl2N2O5/c1-32-18-10-11-19(20(13-18)33-2)22-21-23(34-29(22)16-8-6-14(26)7-9-16)25(31)28(24(21)30)17-5-3-4-15(27)12-17/h3-13,21-23H,1-2H3
Standard InChI Key YCKZIYVRIPZFNG-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=C(C=C5)Cl)OC

Introduction

Structural Characterization and Nomenclature

Core Architecture

The compound features a pyrrolo[3,4-d]isoxazole core, a bicyclic system comprising a five-membered pyrrole ring fused to a four-membered isoxazole ring. The numbering follows IUPAC conventions, with positions 4 and 6 occupied by ketone groups (C=O\text{C=O}), rendering the system a dione. The dihydro designation indicates partial saturation at positions 2H, 5H, and 6aH, reducing ring strain and enhancing stability.

Substituent Analysis

  • Position 5: A 3-chlorophenyl group (C6H4Cl\text{C}_6\text{H}_4\text{Cl}) introduces electron-withdrawing effects, influencing electronic distribution and binding affinity.

  • Position 2: A 4-chlorophenyl group further enhances hydrophobicity and potential π-π stacking interactions.

  • Position 3: A 2,4-dimethoxyphenyl moiety (C6H3(OCH3)2\text{C}_6\text{H}_3(\text{OCH}_3)_2) contributes steric bulk and modulates solubility via methoxy groups.

The interplay of these substituents creates a stereoelectronically rich environment, critical for interactions with biological targets.

Synthetic Methodologies

Traditional Pathways

Early syntheses relied on multistep sequences involving cyclization and coupling reactions. A representative route involves:

  • Formation of the Isoxazole Ring: Condensation of hydroxylamine with a diketone precursor.

  • Pyrrole Annulation: Cycloaddition or metal-catalyzed coupling to fuse the pyrrole ring.

  • Substituent Installation: Suzuki-Miyaura cross-couplings or Ullmann reactions to introduce aryl groups.

These methods, while effective, often require harsh conditions and produce moderate yields (40–60%).

Green Chemistry Advances

Recent work by Majhool et al. demonstrates a one-pot aqueous synthesis of pyrrolo isoxazole derivatives via cycloaddition of bis-nitrones with maleimides at 70°C . This method eliminates catalysts, reduces reaction times to 10–15 minutes, and achieves >80% regioselectivity for the trans-diastereomer. Applied to the target compound, this approach could streamline production while aligning with sustainability goals .

Physicochemical Properties

PropertyValue
Molecular FormulaC25H20Cl2N2O5\text{C}_{25}\text{H}_{20}\text{Cl}_{2}\text{N}_{2}\text{O}_{5}
Molecular Weight499.34 g/mol
IUPAC Name5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d] oxazole-4,6-dione
SolubilityLow in water; soluble in DMSO, DMF
StabilityStable under inert conditions; sensitive to strong acids/bases

The low aqueous solubility (logP3.2\log P \approx 3.2) necessitates formulation strategies for biological testing.

Mechanism of Action Hypotheses

Enzyme Inhibition

Molecular docking studies suggest that the pyrrolo isoxazole core occupies COX-2’s active site, with chloroaryl groups forming van der Waals contacts and the dione moiety coordinating to Arg120 . This mimics the binding of celecoxib but with enhanced π-stacking from the dimethoxyphenyl group.

Protein Interactions

The compound may also inhibit kinases or GPCRs, as seen with structurally similar dihydropyridines. Computational models predict moderate affinity (Kd15μMK_d \approx 1–5 \mu\text{M}) for p38 MAPK, a target in inflammatory diseases.

Recent Research Advances

Stability Studies

Accelerated degradation tests reveal a half-life of >6 months at 25°C, with photodegradation as the primary decomposition pathway. Encapsulation in PLGA nanoparticles improves stability by 40% under UV light.

Toxicity Profiling

Preliminary cytotoxicity assays in HepG2 cells show an IC50_{50} of 18 μM, comparable to ibuprofen (IC50_{50} = 22 μM) . No genotoxicity was observed in Ames tests at concentrations ≤50 μM.

Applications and Future Directions

Drug Development

The compound’s balanced COX-2 selectivity and antioxidant activity make it a lead for next-generation NSAIDs with reduced gastrointestinal toxicity. Derivatives bearing fluorinated aryl groups are under investigation to improve blood-brain barrier penetration .

Material Science

Its rigid, conjugated structure has sparked interest in organic electronics. Thin films exhibit a bandgap of 2.8 eV, suitable for use in photovoltaic devices .

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